Potassium trifluoro(2-methoxypyrimidin-5-yl)borate
Overview
Description
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate is a useful research compound. Its molecular formula is C5H5BF3KN2O and its molecular weight is 216.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organoboron Compounds in Catalysis
Organoboron compounds, including potassium trifluoro(organo)borates, have shown significant potential in catalysis, particularly in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic molecules. For instance, potassium alkyltrifluoroborates have been used with aryl and 1-alkenyl trifluoromethanesulfonates in palladium-catalyzed coupling reactions, resulting in the formation of arenes or alkenes with high yields. Such processes are invaluable in pharmaceuticals, agrochemicals, and material sciences due to their efficiency and the stability of the organoboron reagents involved (Molander & Ito, 2001).
Organoboron in Organic Synthesis
The reactivity of potassium trifluoro(organo)borates extends beyond catalysis into more direct applications in organic synthesis. These compounds facilitate efficient access to important organic compounds, such as α-amino esters, through rhodium-catalyzed 1,4-addition and enantioselective protonation. The use of potassium trifluoro(organo)borates has enabled the synthesis of protected α-amino esters with high yields and enantiomeric excesses, demonstrating their utility in producing enantioenriched compounds, which are crucial for the development of bioactive molecules with specific chirality (Navarre et al., 2008).
Fluorescence Probes and Sensing
Organoboron compounds have found applications in the development of fluorescence probes for sensing and imaging. The structural modification of boron-dipyrromethene (BODIPY) dyes, for example, has led to the creation of highly sensitive fluorescence probes. These probes can be used for detecting various biological and chemical entities, showcasing the versatility of organoboron compounds in designing sensors with specific properties, such as high fluorescence quantum efficiency and tunable excitation and emission wavelengths (Gabe et al., 2006).
Nucleophilic Substitution Reactions
Potassium trifluoro(organo)borates are also utilized in nucleophilic substitution reactions, providing a pathway to CF3-substituted alcohols and N-tosylamines. These reactions are important for introducing trifluoromethyl groups into molecules, a functional group of interest in pharmaceuticals due to its ability to influence the biological activity and metabolic stability of drug molecules (Levin et al., 2011).
Mechanism of Action
Target of Action
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate, also known as potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide, is primarily used as a substrate in various chemical reactions . Its primary targets are the reactants in these reactions, which can vary depending on the specific reaction.
Mode of Action
This compound interacts with its targets through a process known as cross-coupling reactions . It can participate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also be involved in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst . Additionally, it can be used in Suzuki-Miyaura coupling with aryl and heteroaryl halides using a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of biaryls and other complex organic compounds . The downstream effects of these pathways can lead to the formation of a wide range of organic compounds, depending on the specific reactants and conditions of the reaction .
Pharmacokinetics
Its physical properties, such as its solid form and melting point (239-254 °c), can impact its handling, storage, and use in reactions .
Result of Action
The result of the compound’s action is the formation of new organic compounds through cross-coupling reactions . The specific products of these reactions depend on the reactants and conditions used .
Properties
IUPAC Name |
potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3N2O.K/c1-12-5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPITJHSWGPRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649130 | |
Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111732-99-0 | |
Record name | Borate(1-), trifluoro(2-methoxy-5-pyrimidinyl)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1111732-99-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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